

Physical and chemical properties of (1-Methylhexyl)ammonium sulphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1-Methylhexyl)ammonium sulphate

Cat. No.: B12349367

[Get Quote](#)

An In-depth Technical Guide to (1-Methylhexyl)ammonium Sulphate

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activity of **(1-Methylhexyl)ammonium sulphate**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences.

Chemical Identity and Physical Properties

(1-Methylhexyl)ammonium sulphate, also known by its synonym tuaminoheptane sulfate, is the salt formed from the neutralization of the primary amine 1-methylhexylamine (heptan-2-amine) with sulfuric acid.[\[1\]](#)[\[2\]](#)

Table 1: Physical and Chemical Properties of (1-Methylhexyl)ammonium Sulphate

Property	Value	Source(s)
CAS Number	3595-14-0	[2]
Molecular Formula	$C_7H_{19}NO_4S$ (for the 1:1 salt); $C_{14}H_{36}N_2O_4S$ (for the 2:1 salt)	[1] [2] [3]
Molecular Weight	213.30 g/mol (for the 1:1 salt); 328.51 g/mol (for the 2:1 salt)	[1] [2] [3]
IUPAC Name	heptan-2-aminium sulfate	[4]
Synonyms	Tuaminoheptane sulfate, 1- Methylhexylamine sulfate, 2- Aminoheptane sulfate	[1] [4] [5]
Appearance	Expected to be a white crystalline solid, similar to other ammonium salts. [6] [7] [8]	
Melting Point	Not available; likely decomposes upon heating. Ammonium sulfate decomposes above 280°C. [8] [9] [10]	
Boiling Point	Not applicable; decomposes upon heating.	
Solubility	Expected to be soluble in water. Long-chain alkylammonium salts can exhibit surfactant properties, suggesting some solubility in less polar solvents may be possible. Ammonium sulfate is highly soluble in water (74.4 g/100 g water at 20°C) and insoluble in acetone, alcohol, and ether. [2] [9] [10]	

Decomposition Temperature	Decomposes upon heating, with similar ammonium salts decomposing above 250°C, releasing ammonia and other byproducts. [2]
---------------------------	---

Synthesis and Experimental Protocols

The primary method for synthesizing **(1-Methylhexyl)ammonium sulphate** is through a neutralization reaction between 1-methylhexylamine and sulfuric acid.[\[2\]](#)

Experimental Protocol: Synthesis of (1-Methylhexyl)ammonium Sulphate

Materials:

- 1-Methylhexylamine (heptan-2-amine)
- Concentrated sulfuric acid (98%)
- Deionized water
- Ethanol (or other suitable recrystallization solvent)
- Magnetic stirrer and stir bar
- Ice bath
- Büchner funnel and filter paper
- Drying oven

Procedure:

- In a flask equipped with a magnetic stirrer, dissolve a known molar amount of 1-methylhexylamine in a suitable solvent such as deionized water or ethanol.

- Cool the flask in an ice bath to control the exothermic reaction.
- Slowly, and with continuous stirring, add a stoichiometric equivalent of dilute sulfuric acid dropwise to the amine solution. For the 2:1 salt (bis((1-methylhexyl)ammonium) sulphate), two molar equivalents of the amine should be used for every one molar equivalent of sulfuric acid.
- After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.
- The product can be isolated by removing the solvent under reduced pressure.
- For purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or a water/ethanol mixture. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

Characterization Methods

The synthesized **(1-Methylhexyl)ammonium sulphate** can be characterized using various analytical techniques:

- Melting Point Analysis: To determine the melting point or decomposition range.
- Spectroscopy (FT-IR, ^1H NMR, ^{13}C NMR): To confirm the chemical structure and functional groups.
- Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Spectroscopic Data

While specific, high-resolution spectra for **(1-Methylhexyl)ammonium sulphate** are not readily available in the public domain, the expected spectral features can be predicted based on its structure and data from its precursor, 1-methylhexylamine (heptan-2-amine).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **(1-Methylhexyl)ammonium sulphate** is expected to show characteristic absorption bands for the ammonium and sulfate groups, in addition to the alkyl chain vibrations.

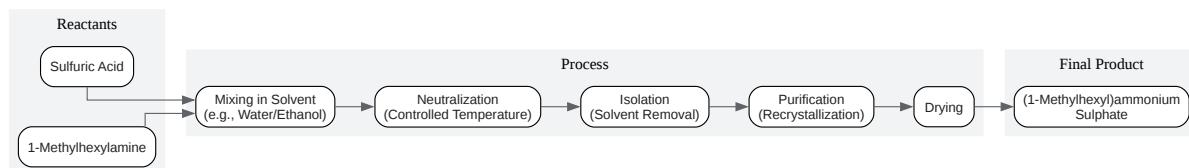
- N-H stretching: Broad bands in the region of 3000-3300 cm^{-1} corresponding to the ammonium group (R-NH_3^+).
- C-H stretching: Sharp peaks between 2850 and 3000 cm^{-1} due to the methyl and methylene groups of the hexyl chain.
- N-H bending: A band around 1500-1600 cm^{-1} .
- S=O stretching: Strong, broad absorption bands characteristic of the sulfate anion (SO_4^{2-}) are expected around 1100 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra would confirm the structure of the 1-methylhexyl cation.

- ^1H NMR: The spectrum would show signals corresponding to the different protons in the 1-methylhexyl group. The protons on the carbon bearing the ammonium group would be shifted downfield. The terminal methyl group of the hexyl chain would appear as a triplet, while the methyl group at the 1-position would be a doublet.
- ^{13}C NMR: The spectrum would display seven distinct signals for the seven carbon atoms of the 1-methylhexyl moiety. The carbon atom attached to the ammonium group would be the most deshielded.

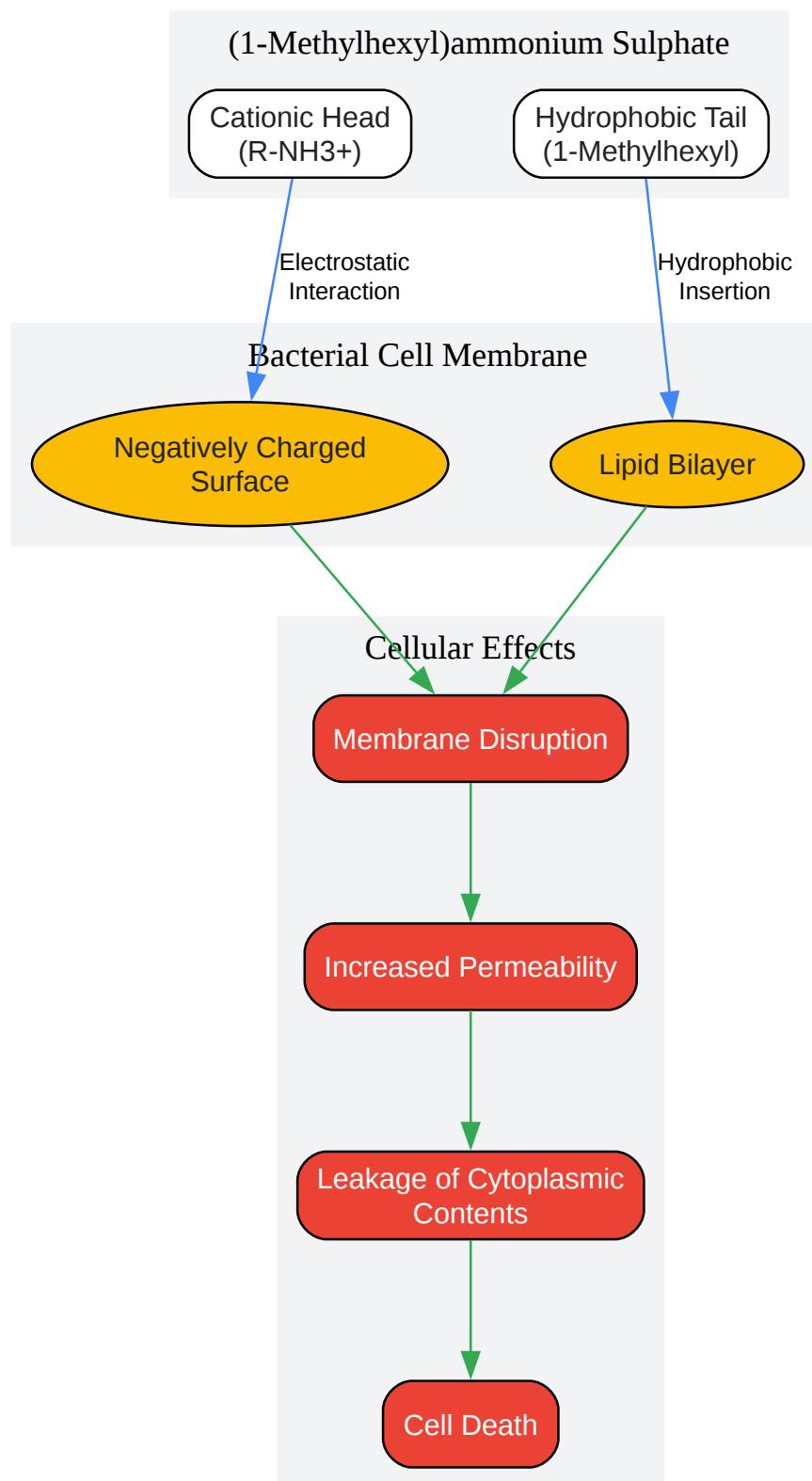
Biological Activity and Mechanism of Action


(1-Methylhexyl)ammonium sulphate, as a cationic surfactant, is expected to exhibit antimicrobial properties.^[2] The general mechanism of action for cationic surfactants against

microbes, particularly bacteria, involves the disruption of the cell membrane.[11][12][13]

The positively charged ammonium headgroup interacts electrostatically with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. [11][12] This initial binding is followed by the insertion of the hydrophobic alkyl tail into the lipid bilayer.[11][12] This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components (ions, metabolites, and macromolecules), and ultimately, cell death.[11][12][13]

Visualizations


Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(1-Methylhexyl)ammonium sulphate**.

Antimicrobial Mechanism of Action

[Click to download full resolution via product page](#)

Caption: General antimicrobial mechanism of **(1-Methylhexyl)ammonium sulphate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. Buy (1-Methylhexyl)ammonium sulphate | 3595-14-0 [smolecule.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 2-Aminoheptane | C7H17N | CID 5603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.agrigem.co.uk [assets.agrigem.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. Ammonium_sulfate [chemeurope.com]
- 9. Ammonium Sulfate | (NH4)2SO4 | CID 6097028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ammonium sulfate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of (1-Methylhexyl)ammonium sulphate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12349367#physical-and-chemical-properties-of-1-methylhexyl-ammonium-sulphate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com